6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide - 1251681-86-3

6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide

Catalog Number: EVT-2913649
CAS Number: 1251681-86-3
Molecular Formula: C25H28N4O2
Molecular Weight: 416.525
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(3-Amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride

Compound Description: This compound is described as an antibacterial agent. It is also suggested as a potential food additive. []

Relevance: This compound shares a structural similarity with 6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide in the presence of a 3-amino-1-pyrrolidinyl moiety. Both compounds also feature aromatic heterocycles with carbonyl substituents, indicating potential for similar biological activity. []

1-Ethyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (Enoxacin)

Compound Description: Enoxacin is a potent antibacterial agent with broad-spectrum activity. It has been shown to be effective against a range of bacteria both in vitro and in vivo. Enoxacin demonstrates superior efficacy compared to older quinolone antibacterials like nalidixic acid. It exhibits low acute toxicity and has been identified as a promising drug for further biological study. [, ]

Relevance: This compound is structurally related to 6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide through the presence of a 3-amino-1-pyrrolidinyl group attached to a pyridone ring. Both compounds also have carboxylic acid moieties, suggesting potential for similar antibacterial activity. [, ]

1-Vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Compound Description: This compound, another derivative in the pyridonecarboxylic acid class, is a potent antibacterial agent with broad-spectrum activity. []

Relevance: Similar to 6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide, this compound possesses a 3-amino-1-pyrrolidinyl group attached to a pyridone ring and a carboxylic acid moiety, indicating potential for similar antibacterial activity. It differs from enoxacin in the N1 substituent, highlighting the importance of this position for activity. []

1-Vinyl-7-[3-(methylamino)-1-pyrrolidinyl]-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Compound Description: This compound is a potent antibacterial agent with broad-spectrum activity, similar to enoxacin and the 1-vinyl analogue. []

Relevance: This compound shares the core 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid structure with the previous two compounds and 6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide, further emphasizing the importance of the 3-amino-1-pyrrolidinyl group at C-7 for antibacterial activity. It demonstrates a modification to the amine group, highlighting structure-activity relationships within this series. []

5-Amino-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid

Compound Description: This quinolone compound exhibits potent in vitro antibacterial activity, even against quinolone-resistant bacteria. This activity suggests potential for overcoming resistance mechanisms encountered with older quinolone drugs. []

Relevance: This compound and 6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide share the common feature of a 3-amino-1-pyrrolidinyl group attached to an aromatic heterocycle featuring a carbonyl substituent. Both compounds also have carboxylic acid moieties, pointing to potential for similar antibacterial activity. []

(S)-5-Amino-7-(7-amino-5-azaspiro[2.4]hept-5-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid

Compound Description: This compound displays potent in vitro and in vivo antibacterial activity against quinolone-resistant bacteria. It is significantly more potent than ciprofloxacin, a commonly used fluoroquinolone antibiotic. Moreover, it exhibits reduced quinolone-associated toxicity, specifically lacking phototoxicity and reducing convulsion potential when co-administered with 4-biphenylacetic acid. This compound has high selectivity for bacterial DNA gyrase over eukaryotic DNA topoisomerase II. []

Relevance: This quinolone shares the core structure with the previous compound and 6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide, highlighting the significance of the 3-amino-1-pyrrolidinyl group and carboxylic acid for antibacterial activity. The azaspirocyclic moiety at C-7 represents a modification of the pyrrolidinyl group, suggesting a strategy for improving potency and minimizing toxicity. []

trans-3,4-dichloro-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeacetamidel (U-50488H)

Compound Description: U-50488H is a kappa-opioid receptor agonist. It induces calcium transients in quiescent rat ventricular myocytes but inhibits calcium transients in electrically stimulated myocytes. These effects are blocked by the kappa-opioid receptor antagonist nor-binaltorphimine and abolished by pretreatment with pertussis toxin, indicating involvement of G proteins. U-50488H's actions are also blocked by U-73122, a phospholipase C inhibitor, suggesting a mechanism involving phospholipase C activation via pertussis toxin-sensitive G proteins, without protein tyrosine phosphorylation. [, , ]

Relevance: While not directly sharing a core structure with 6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide, this compound highlights the biological activity associated with 1-pyrrolidinyl groups. Both compounds utilize this moiety in their structures, although their overall targets and mechanisms of action differ. [, , ]

trans-(±)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzofuran-4-acetamide monohydrochloride

Compound Description: This compound is a kappa opioid analgesic. []

Relevance: This compound demonstrates the analgesic activity associated with a 1-pyrrolidinyl group attached to a cyclohexyl ring, which is structurally similar to the 1-pyrrolidinyl moiety found in 6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide. This similarity suggests the potential for exploring analgesic properties within this class of compounds. []

trans-(±)-N-methyl-N-[2-[methyl[2-(3-pyridyl)ethyl]amino]cyclohexyl]-4-benzofuranacetamide dihydrochloride

Compound Description: This compound is a 3-[2-(methylamino)ethyl]pyridyl derivative of the kappa opioid analgesic trans-(±)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzofuran-4-acetamide monohydrochloride. Its synthesis involves nucleophilic addition of 3-[2-(methylamino)ethyl]pyridine to an aziridine intermediate. []

Relevance: While structurally more complex than 6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide, this compound incorporates both a 3-pyridyl and an N-methyl substituent on the cyclohexyl ring, which are features relevant to exploring structure-activity relationships within this class. []

Relevance: T-3262 shares the key structural element of a 7-(3-amino-1-pyrrolidinyl) substituent on a 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid core with both enoxacin and 6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide. This structural similarity, particularly the presence of the 3-amino-1-pyrrolidinyl group, suggests a common basis for their antibacterial activity. Additionally, the identification of T-3262's metabolites provides valuable insights into the potential metabolic pathways of related compounds. []

N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4, 5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide (GSK269962A)

Compound Description: GSK269962A is a potent and selective Rho kinase (ROCK) inhibitor with anti-inflammatory and vasodilatory activities. This compound exhibits nanomolar potency against ROCK1 with an IC50 of 1.6 nM and demonstrates over 30-fold selectivity against a panel of other serine/threonine kinases. GSK269962A effectively blocks the production of inflammatory cytokines like interleukin-6 and tumor necrosis factor-α in lipopolysaccharide-stimulated monocytes. It induces vasorelaxation in rat aorta and significantly reduces systemic blood pressure in spontaneously hypertensive rats when administered orally. []

Relevance: While not directly structurally similar to 6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide, GSK269962A is included because it represents a potent ROCK inhibitor, a target that could be investigated in relation to compounds sharing structural features with the target compound. []

4-(7-{[(3S)-3-amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-7720770-B)

Compound Description: SB-7720770-B is a potent and selective Rho kinase (ROCK) inhibitor with anti-inflammatory and vasodilatory activities. It potently inhibits ROCK1 with an IC50 of 5.6 nM. SB-7720770-B also blocks the generation of inflammatory cytokines, including interleukin-6 and tumor necrosis factor-α, in lipopolysaccharide-stimulated monocytes. It induces vasorelaxation in rat aorta and significantly lowers systemic blood pressure in both spontaneously hypertensive rats and DOCA salt-induced hypertensive rats following oral administration. []

Relevance: SB-7720770-B, like GSK269962A, is a potent ROCK inhibitor, a target that might be relevant to exploring the biological activity of compounds related to 6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide. It is worth noting that SB-7720770-B directly incorporates a 3-amino-1-pyrrolidinyl moiety within its structure, albeit linked through a carbonyl group, suggesting a potential common structural motif for biological activity. []

[(3S,4aR,6S,8aR)-6-[[(2S)-2-carboxy-4,4-difluoro-1-pyrrolidinyl]-methyl]decahydro-3-isoquinolinecarboxylic acid] (LY466195)

Compound Description: LY466195 is a potent and selective GLUK5 kainate receptor antagonist. It is the most potent GLUK5 antagonist reported to date, exhibiting an IC50 of 0.045 ± 0.011 μM in electrophysiological studies on rat dorsal root ganglion neurons. LY466195 effectively antagonizes kainate-induced currents in these neurons and also demonstrates significant potency against GLUK5, GLUK2/GLUK5, and GLUK5/GLUK6 receptors expressed in HEK293 cells. It exhibits efficacy in models of migraine, specifically reducing dural plasma protein extravasation and decreasing Fos-positive cells in the rat nucleus caudalis following electrical stimulation of the trigeminal ganglion. Notably, LY466195 does not induce contraction in the rabbit saphenous vein in vitro, indicating a lack of vasoconstrictor activity. Furthermore, its diethyl ester prodrug displays similar efficacy in migraine models after oral administration, supporting its potential therapeutic application. []

Relevance: Although not directly structurally related to 6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide, LY466195 is included because it highlights the potential for pyrrolidinyl derivatives to act as antagonists at ionotropic glutamate receptors, specifically GLUK5. This finding suggests the possibility of exploring similar activity in related compounds. []

Properties

CAS Number

1251681-86-3

Product Name

6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide

IUPAC Name

6-[3-[(4-ethoxyphenyl)methylamino]pyrrolidin-1-yl]-N-phenylpyridine-3-carboxamide

Molecular Formula

C25H28N4O2

Molecular Weight

416.525

InChI

InChI=1S/C25H28N4O2/c1-2-31-23-11-8-19(9-12-23)16-26-22-14-15-29(18-22)24-13-10-20(17-27-24)25(30)28-21-6-4-3-5-7-21/h3-13,17,22,26H,2,14-16,18H2,1H3,(H,28,30)

InChI Key

YQBLYEZDDAEWGS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CNC2CCN(C2)C3=NC=C(C=C3)C(=O)NC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.